molecular formula C15H19NS B8422046 N-ethyl-alpha-(3-methyl-2-thienyl)benzeneethanamine

N-ethyl-alpha-(3-methyl-2-thienyl)benzeneethanamine

Cat. No. B8422046
M. Wt: 245.4 g/mol
InChI Key: DRSOGMBEPONPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05109017

Procedure details

By following essentially the same procedure as described for Example 2 but substituting; N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine; N-ethyl-α-(2-thienyl)benzeneethanamine; or N-ethyl-α-(3-methyl-2-thienyl)benzeneethanamine for the α-(3-methyl-2-thienyl)benzeneethanamine results in the preparation of; N-methyl-N-[l-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:2) salt (mp 128°-130° C.); N-ethyl-N-[l-(2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1) salt (mp 134°-138° C.); or N-ethyl-N-[1-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1.5) salt (mp 110°-112° C.).
Name
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-α-(2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17](NC(C1SC=CC=1)CC1C=CC=CC=1)C>>[CH2:1]([NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:17].[CH3:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CC1=CC=CC=C1)C=1SC=CC1C
Step Two
Name
N-ethyl-α-(2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1C
Name
Type
product
Smiles
CC1=C(SC=C1)C(CC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05109017

Procedure details

By following essentially the same procedure as described for Example 2 but substituting; N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine; N-ethyl-α-(2-thienyl)benzeneethanamine; or N-ethyl-α-(3-methyl-2-thienyl)benzeneethanamine for the α-(3-methyl-2-thienyl)benzeneethanamine results in the preparation of; N-methyl-N-[l-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:2) salt (mp 128°-130° C.); N-ethyl-N-[l-(2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1) salt (mp 134°-138° C.); or N-ethyl-N-[1-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1.5) salt (mp 110°-112° C.).
Name
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-α-(2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17](NC(C1SC=CC=1)CC1C=CC=CC=1)C>>[CH2:1]([NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:17].[CH3:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CC1=CC=CC=C1)C=1SC=CC1C
Step Two
Name
N-ethyl-α-(2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1C
Name
Type
product
Smiles
CC1=C(SC=C1)C(CC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.